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Compound of Interest

Compound Name:
2-[4-(2-

Oxoethyl)phenyl]acetaldehyde

CAS No.: 39246-00-9

Cat. No.: B2949474 Get Quote

1,4-Benzenediacetaldehyde, also known as terephthalaldehyde, is a symmetrical aromatic

dialdehyde with the chemical formula C₈H₆O₂.[1] Its structure, featuring two reactive aldehyde

groups positioned at opposite ends of a benzene ring, makes it a valuable and versatile

building block in synthetic organic chemistry. The aldehyde functionalities serve as key handles

for a multitude of chemical transformations, including condensations, oxidations, reductions,

and the formation of Schiff bases.

This unique bifunctionality allows 1,4-Benzenediacetaldehyde to act as a homobifunctional

crosslinker, capable of forming well-defined, rigid polymeric structures and macrocycles. Its

applications are prominent in the synthesis of advanced materials, including metal-organic

frameworks (MOFs), covalent organic frameworks (COFs), and specialty polymers. In the

realm of drug development and pharmaceutical sciences, aromatic aldehydes are crucial

intermediates.[2] They are precursors to a wide range of heterocyclic compounds, such as

benzodiazepines and benzoxazines, which form the core of many therapeutic agents.[3][4][5]

[6] Furthermore, certain benzaldehyde derivatives have been investigated for their ability to

enhance the membrane permeability and absorption of drugs with low bioavailability.[7]

This guide provides a comprehensive overview of the synthesis, purification, and detailed

characterization of 1,4-Benzenediacetaldehyde, offering field-proven insights and robust

protocols for researchers and scientists.
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Synthesis and Purification
The synthesis of 1,4-Benzenediacetaldehyde is most commonly achieved through the

controlled oxidation of a corresponding precursor, such as p-xylene or 1,4-benzenedimethanol.

The choice of oxidant and reaction conditions is critical to prevent over-oxidation to the

corresponding dicarboxylic acid (terephthalic acid).

Synthetic Route: Oxidation of 1,4-Benzenedimethanol
A reliable and common laboratory-scale method involves the oxidation of the more stable and

commercially available 1,4-benzenedimethanol. Mild oxidizing agents are required to

selectively convert the primary alcohols to aldehydes without further oxidation.
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Caption: Synthetic workflow for 1,4-Benzenediacetaldehyde via oxidation.

Experimental Protocol: Swern Oxidation
The Swern oxidation is an effective method that utilizes dimethyl sulfoxide (DMSO) activated by

oxalyl chloride, followed by quenching with a hindered base like triethylamine (Et₃N). This

protocol avoids the use of heavy metals and typically results in high yields with minimal over-

oxidation.

Materials:

Oxalyl chloride

Dimethyl sulfoxide (DMSO)
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Dichloromethane (DCM), anhydrous

1,4-Benzenedimethanol

Triethylamine (Et₃N)

Step-by-Step Procedure:

Activator Formation: In a flame-dried, three-neck round-bottom flask under an inert

atmosphere (Argon or Nitrogen), dissolve oxalyl chloride (2.2 equivalents) in anhydrous

DCM. Cool the solution to -78 °C using a dry ice/acetone bath.

Oxidant Formation: Add a solution of DMSO (2.5 equivalents) in anhydrous DCM dropwise to

the cooled oxalyl chloride solution. Stir for 15 minutes. The causality here is the formation of

the electrophilic chlorosulfonium salt, the active oxidant.

Substrate Addition: Add a solution of 1,4-benzenedimethanol (1.0 equivalent) in anhydrous

DCM dropwise, ensuring the internal temperature remains below -65 °C. Stir for 30-45

minutes.

Quenching: Add triethylamine (5.0 equivalents) dropwise to the reaction mixture. The

temperature may rise but should be kept below -50 °C. The Et₃N acts as a base to

deprotonate an intermediate, leading to the formation of the aldehyde and regenerating

DMSO.

Warm-up and Workup: After stirring for an additional 20 minutes, remove the cooling bath

and allow the mixture to warm to room temperature.

Extraction: Quench the reaction by adding water. Transfer the mixture to a separatory funnel,

separate the organic layer, and wash it sequentially with dilute HCl, saturated NaHCO₃

solution, and brine.[8]

Drying and Concentration: Dry the organic layer over anhydrous magnesium sulfate

(MgSO₄), filter, and concentrate the solvent under reduced pressure to yield the crude

product.

Purification
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Crude 1,4-Benzenediacetaldehyde is often an off-white or pale yellow solid. Purification is

essential to remove residual reagents and byproducts.

Column Chromatography: This is the most effective method for obtaining high-purity

material. A silica gel stationary phase with a mobile phase of increasing polarity (e.g., a

gradient of ethyl acetate in hexane) is typically used.

Recrystallization: If the crude product is sufficiently pure, recrystallization from a suitable

solvent system (e.g., ethanol/water or toluene) can be employed.

The purification of benzaldehydes can sometimes be challenging due to impurities that are

difficult to remove.[9] Distillation under reduced pressure is a viable option for liquid aldehydes

and can be adapted for solid ones if they are stable at their boiling point under vacuum.[9]

Characterization: A Self-Validating System
Thorough characterization is non-negotiable to confirm the identity, purity, and structure of the

synthesized 1,4-Benzenediacetaldehyde. Each analytical technique provides a piece of the

puzzle, and together they form a self-validating system.
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Caption: A comprehensive workflow for the characterization of the final product.
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Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR spectroscopy is the most powerful tool for elucidating the precise structure of an organic

molecule.

¹H NMR: The proton NMR spectrum is expected to be simple and highly symmetric.

Aldehyde Protons (-CHO): A sharp singlet is expected in the downfield region, typically

between δ 9.5-10.5 ppm. This significant downfield shift is characteristic of protons

attached to a carbonyl carbon.

Aromatic Protons (Ar-H): Due to the symmetry of the 1,4-disubstituted ring, all four

aromatic protons are chemically equivalent. They will appear as a sharp singlet around δ

7.5-8.0 ppm.

¹³C NMR: The carbon NMR provides information on the electronic environment of each

carbon atom.

Carbonyl Carbons (-CHO): These are highly deshielded and appear far downfield, typically

in the range of δ 190-195 ppm.

Aromatic Carbons (Ar-C): Two signals are expected for the aromatic carbons: one for the

ipso-carbons attached to the aldehyde groups and one for the carbons bearing hydrogen

atoms.

¹H NMR Spectroscopy Data

Assignment Expected Chemical Shift (δ, ppm)

Aldehyde H (-CHO) 9.7 - 10.1

Aromatic H (Ar-H) 7.7 - 7.9
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¹³C NMR Spectroscopy Data

Assignment Expected Chemical Shift (δ, ppm)

Carbonyl C (-CHO) 191 - 194

Aromatic C (ipso) 135 - 140

Aromatic C-H 129 - 131

Infrared (IR) Spectroscopy
IR spectroscopy is used to identify the presence of specific functional groups.

IR Spectroscopy Data

Functional Group Characteristic Absorption (cm⁻¹)

C=O Stretch (Aldehyde) ~1705 cm⁻¹ (Strong, sharp)[10]

C-H Stretch (Aldehyde)
~2820 cm⁻¹ and ~2730 cm⁻¹ (Two distinct,

medium peaks)[10]

C=C Stretch (Aromatic) ~1600 cm⁻¹ and ~1480 cm⁻¹

C-H Bending (Aromatic) ~830 cm⁻¹ (Characteristic of 1,4-disubstitution)

The presence of a strong peak around 1705 cm⁻¹ is definitive for the carbonyl group, and its

position indicates conjugation with the aromatic ring.[10] The two C-H stretching bands just

below 3000 cm⁻¹ are a hallmark of the aldehyde functional group and are critical for

distinguishing it from a ketone.[10][11]

Mass Spectrometry (MS)
Mass spectrometry provides the molecular weight and fragmentation pattern of the molecule.

Molecular Ion (M⁺): The expected molecular weight for C₈H₆O₂ is 134.13 g/mol .[1] The

mass spectrum should show a prominent molecular ion peak at m/z = 134.

Foundational & Exploratory

Check Availability & Pricing

© 2026 BenchChem. All rights reserved. 6 / 10 Tech Support

https://chem.libretexts.org/Bookshelves/Organic_Chemistry/Organic_Chemistry_(OpenStax)/19%3A_Aldehydes_and_Ketones-_Nucleophilic_Addition_Reactions/19.14%3A_Spectroscopy_of_Aldehydes_and_Ketones
https://chem.libretexts.org/Bookshelves/Organic_Chemistry/Organic_Chemistry_(OpenStax)/19%3A_Aldehydes_and_Ketones-_Nucleophilic_Addition_Reactions/19.14%3A_Spectroscopy_of_Aldehydes_and_Ketones
https://chem.libretexts.org/Bookshelves/Organic_Chemistry/Organic_Chemistry_(OpenStax)/19%3A_Aldehydes_and_Ketones-_Nucleophilic_Addition_Reactions/19.14%3A_Spectroscopy_of_Aldehydes_and_Ketones
https://chem.libretexts.org/Bookshelves/Organic_Chemistry/Organic_Chemistry_(OpenStax)/19%3A_Aldehydes_and_Ketones-_Nucleophilic_Addition_Reactions/19.14%3A_Spectroscopy_of_Aldehydes_and_Ketones
https://www.chemistrysteps.com/unknown-from-ir-nmr-and-mass-spectrometry/
https://webbook.nist.gov/cgi/cbook.cgi?ID=623-27-8
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b2949474?utm_src=pdf-header-pricing
https://www.benchchem.com/contactus?utm_src=pdf-footer


Fragmentation: Common fragmentation patterns for benzaldehydes include the loss of a

hydrogen radical (M-1) to form a stable acylium ion, and the loss of the entire formyl group

(M-29) corresponding to the loss of -CHO.

Physical Properties
Appearance: Typically a white to pale yellow crystalline solid.

Melting Point: The literature melting point is approximately 116 °C. A sharp melting point

close to this value is an indicator of high purity.

Solubility: Soluble in common organic solvents like DCM, chloroform, and ethyl acetate;

sparingly soluble in alcohols; and insoluble in water.

Stability, Handling, and Storage
Aromatic aldehydes can be susceptible to oxidation, especially when exposed to air and light.

[12] Over time, 1,4-Benzenediacetaldehyde can oxidize to terephthalic acid.

Storage: The compound should be stored in a tightly sealed, amber-colored glass container

to protect it from light. It is best stored under an inert atmosphere (e.g., argon) and at

reduced temperatures (e.g., in a refrigerator) to minimize degradation.

Handling: Handle in a well-ventilated area or a fume hood. Avoid generating dust. Standard

personal protective equipment (gloves, safety glasses, lab coat) should be worn.

Conclusion
1,4-Benzenediacetaldehyde is a pivotal chemical intermediate whose synthesis and purification

demand careful control over reaction conditions to achieve high purity. The protocols outlined in

this guide, based on the reliable Swern oxidation, provide a robust pathway to this valuable

compound. A rigorous, multi-technique characterization approach, combining NMR, IR, and

MS, is essential for validating the structure and ensuring the quality required for demanding

applications in materials science and drug discovery. Proper handling and storage are critical to

maintain its integrity and reactivity for subsequent synthetic transformations.

References

Foundational & Exploratory

Check Availability & Pricing

© 2026 BenchChem. All rights reserved. 7 / 10 Tech Support

https://allanchem.com/impact-aromatic-aldehydes-fragrance-stability/
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b2949474?utm_src=pdf-header-pricing
https://www.benchchem.com/contactus?utm_src=pdf-footer


Purification of Laboratory Chemicals. (n.d.).
News - What are six applications for benzaldehyde. (n.d.).
Study: Impact of Aromatic Aldehydes on Fragrance Stability. (2025, October 23). Allan
Chemical Corporation.
Identifying Unknown from IR, NMR, and Mass Spectrometry. (2025, September 28).
Chemistry Steps.
Organic Syntheses Procedure. (n.d.).
Method for the purification of benzaldehyde. (n.d.). Google Patents.
Selective organocatalytic oxidation of aldehydes and alcohols to unsaturated aldehydes: A
homologation method to prepare polyene. (2016). The Royal Society of Chemistry.
NMR, mass spectroscopy, IR - finding compound structure. (2019, March 6). ResearchGate.
Benzaldehyde uses in pharmaceuticals. (n.d.). Sigma-Aldrich.
Process for the purification of benzaldehyde. (n.d.). Google Patents.
A kind of preparation method of benzaldehyde and its derivative. (n.d.). Google Patents.
Greener Approaches Towards 1,4–Benzothiazine Synthesis: Recent Updates and Outlook.
(2025, August 10). ResearchGate.
Benzaldehyde, A New Absorption Promoter, Accelerating Absorption on Low Bioavailability
Drugs Through Membrane Permeability. (2021, May 28). Frontiers.
Biocatalytic decarboxylative Michael addition for synthesis of 1,4-benzoxazinone derivatives.
(2022, July 26). Nature.
Organic Chemistry Ir And Nmr Cheat Sheet. (n.d.).
1,4-Benzenedicarboxaldehyde. (n.d.). NIST WebBook.
Spectroscopy of Aldehydes and Ketones. (2024, September 30). Chemistry LibreTexts.
A green synthesis approach toward large-scale production of benzalacetone via Claisen–
Schmidt condensation. (n.d.). PMC.
Desktop NMR spectroscopy for real-time monitoring of an acetalization reaction in
comparison with gas chromatography and NMR at 9.4 T. (2017, October 13). SpringerLink.
Synthesis of novel products from the reaction of benzaldehyde and benzoic acid derivatives
with aromatics carrying two hydroxyl. (2024, June 30). OICC Press.
Preparation of Benzaldehydes, Part 1: Electrophilic Formylation. (2022, September 30).
YouTube.
Benzeneacetaldehyde. (n.d.). NIST WebBook.
Synthetic aspects of 1,4- and 1,5-benzodiazepines using o-phenylenediamine: a study of
past quinquennial. (2023, January 25). PMC.

Foundational & Exploratory

Check Availability & Pricing

© 2026 BenchChem. All rights reserved. 8 / 10 Tech Support

https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b2949474?utm_src=pdf-header-pricing
https://www.benchchem.com/contactus?utm_src=pdf-footer


Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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